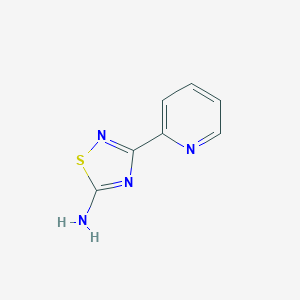

3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine

概述

描述

3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains a pyridine ring fused with a thiadiazole ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both nitrogen and sulfur atoms in the thiadiazole ring imparts unique chemical properties, making it a versatile scaffold for the development of various bioactive molecules.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with thiosemicarbazide under acidic conditions to form the desired thiadiazole ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to promote cyclization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the pure compound.

化学反应分析

Types of Reactions

3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding amine or thiol derivatives.

Substitution: Formation of substituted thiadiazole derivatives.

科学研究应用

Medicinal Chemistry Applications

Antimicrobial Activity

Research has shown that 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine exhibits significant antimicrobial properties. A study reported its effectiveness against various pathogens, making it a candidate for developing new antibiotics.

Anticancer Properties

The compound has been evaluated for its anticancer activity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). In vitro studies demonstrated that it induces apoptosis in these cells, highlighting its potential as an anticancer agent.

Filaricidal Activity

Recent discoveries have identified substituted derivatives of this compound as novel macrofilaricides for treating human filarial infections, particularly effective against the adult stages of filarial parasites . This application is crucial given the global burden of filarial diseases affecting millions.

Material Science Applications

Photophysical Behavior

this compound is being investigated for its photophysical properties. Studies using steady-state and time-resolved spectroscopy have revealed that the compound exhibits excitation-dependent fluorescence and phosphorescence under ambient conditions. This behavior is promising for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Corrosion Inhibition

The compound has also been explored as a corrosion inhibitor in industrial applications. Its ability to form protective films on metal surfaces can significantly reduce corrosion rates in harsh environments.

Environmental Applications

Biochemical Analysis

In environmental chemistry, the compound's ability to interact with various enzymes makes it valuable for biochemical analyses. It can inhibit specific enzymes involved in metabolic pathways, potentially providing insights into environmental pollutant degradation mechanisms.

Data Table: Summary of Applications

| Application Area | Specific Use | Findings/Outcomes |

|---|---|---|

| Medicinal Chemistry | Antimicrobial | Effective against multiple pathogens |

| Anticancer | Induces apoptosis in MCF-7 and A549 cells | |

| Filaricidal | Novel macrofilaricides discovered | |

| Material Science | Photophysical behavior | Exhibits fluorescence suitable for OLEDs |

| Corrosion inhibition | Reduces corrosion rates effectively | |

| Environmental Science | Biochemical analysis | Inhibits enzymes relevant to pollutant degradation |

Case Studies

- Anticancer Activity Study : A series of thiadiazole compounds were tested against various cancer cell lines. The study found that this compound demonstrated a significant reduction in cell viability in treated groups compared to controls.

- Filarial Treatment Research : In a recent study on filarial diseases, substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines were shown to effectively target adult filarial worms in vitro. These findings suggest potential for further development into therapeutic agents for human use .

- Photophysical Studies : Investigations into the photophysical properties of this compound revealed its capability to display multicolor fluorescence under different excitation wavelengths. This characteristic positions it as a candidate for advanced photonic applications.

作用机制

The mechanism of action of 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific application and target.

相似化合物的比较

3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine can be compared with other similar compounds such as:

3-(Pyridin-2-yl)coumarins: These compounds also contain a pyridine ring and exhibit antioxidant and enzyme inhibition activities.

N-(Pyridin-2-yl)amides: These compounds are known for their varied medicinal applications and are synthesized from similar starting materials.

Pyrido[2,3-d]pyrimidines: These compounds have therapeutic potential and are used in the development of antifolate drugs.

The uniqueness of this compound lies in its specific ring structure and the presence of both nitrogen and sulfur atoms, which confer distinct chemical and biological properties.

生物活性

3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound features a unique structure combining a pyridine ring and a thiadiazole moiety, contributing to its potential as a therapeutic agent. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C7H6N4S

- Molecular Weight : 178.21 g/mol

- Structure : The compound consists of a thiadiazole ring substituted at the 5-position with an amine group and at the 3-position with a pyridine ring.

Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Activity : Studies have indicated that compounds containing the thiadiazole structure demonstrate significant antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole have shown effectiveness against various bacterial strains such as E. coli and S. aureus .

- Anticancer Potential : Recent research has highlighted the compound's potential in cancer therapy. It has been evaluated for cytotoxicity against various cancer cell lines including PC3 (prostate cancer), HT29 (colon cancer), and SKNMC (neuroblastoma). Notably, nitro-containing derivatives exhibited higher cytotoxic activity against these cell lines compared to standard chemotherapeutics like doxorubicin .

- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on lipoxygenase enzymes, which are implicated in inflammatory processes and cancer progression. The enzyme inhibition is considered a promising mechanism for anticancer activity .

The biological effects of this compound are believed to be mediated through several mechanisms:

- Enzyme Interaction : The compound likely interacts with various enzymes and proteins within cells, affecting their function and leading to altered cellular signaling pathways.

- Induction of Apoptosis : Some studies suggest that thiadiazole derivatives may induce apoptosis in cancer cells by activating specific pathways associated with programmed cell death .

- Cell Cycle Arrest : Certain derivatives have been shown to cause cell cycle arrest in cancer cells, preventing them from proliferating .

Case Studies and Research Findings

A review of recent literature reveals several significant findings regarding the biological activity of this compound:

常见问题

Q. Basic: What are the established synthetic routes for 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves cyclocondensation of thiosemicarbazide derivatives with pyridine-containing precursors. A general procedure adapted from similar thiadiazole syntheses includes:

Precursor Preparation : React 2-aminopyridine with thiourea derivatives under acidic conditions to form thiosemicarbazide intermediates.

Cyclization : Treat the intermediate with oxidizing agents (e.g., bromine in acetic acid) to form the thiadiazole core.

Functionalization : Introduce substituents via S-alkylation or nucleophilic substitution, as demonstrated in analogous compounds .

Optimization Tips :

- Use polar aprotic solvents (e.g., DMF) to enhance reaction rates.

- Monitor reaction progress via TLC or HPLC.

- Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures).

Q. Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Confirm the presence of the pyridinyl proton environment (δ 7.2–8.5 ppm) and thiadiazole carbons (δ 150–165 ppm). Aromatic protons in the pyridine ring show distinct splitting patterns .

- IR Spectroscopy : Identify N–H stretching (3200–3400 cm⁻¹) and C=N/C–S vibrations (1600–1650 cm⁻¹ and 650–750 cm⁻¹, respectively) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 183.04 for C₆H₅N₄S).

- X-ray Crystallography : Resolve molecular geometry using SHELXL-2018 software for refinement .

Q. Advanced: How do structural modifications to the thiadiazole core influence biological activity in SAR studies?

Methodological Answer:

Structure-activity relationship (SAR) studies focus on substituent effects:

| Substituent | Biological Activity | Key Observation |

|---|---|---|

| Pyridin-2-yl (target) | Antimicrobial, anticonvulsant | Enhanced π-π stacking with target receptors |

| Trichloromethyl | Insecticidal | Increased lipophilicity improves membrane penetration |

| Alkylsulfanyl | Anticancer | Sulfur atoms facilitate redox interactions |

Experimental Design :

- Synthesize analogs with varied substituents.

- Test activity via in vitro assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity).

- Perform molecular docking to predict binding modes (e.g., AutoDock Vina) .

Q. Advanced: How can researchers resolve contradictions between crystallographic and solution-phase data?

Methodological Answer:

Discrepancies (e.g., planar vs. twisted conformations) arise due to:

- Crystal Packing Effects : X-ray structures may show rigid conformations stabilized by intermolecular forces.

- Solution Dynamics : NMR may indicate rotational flexibility around the pyridinyl-thiadiazole bond.

Resolution Strategies :

Variable-Temperature NMR : Probe conformational flexibility in solution.

DFT Calculations : Compare optimized gas-phase geometries with crystallographic data.

Solvent Screening : Assess if solvent polarity stabilizes specific conformers .

Q. Advanced: What mechanistic insights exist for the biological activity of thiadiazole derivatives?

Methodological Answer:

Proposed mechanisms include:

- Enzyme Inhibition : Thiadiazoles act as competitive inhibitors of γ-aminobutyric acid (GABA) transaminase, relevant to anticonvulsant activity .

- Receptor Binding : The pyridinyl group participates in hydrogen bonding with bacterial dihydrofolate reductase (DHFR), explaining antimicrobial effects .

Experimental Validation :

- Enzyme Assays : Measure IC₅₀ values using purified targets.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities .

Q. Advanced: What crystallographic challenges arise in resolving the structure of this compound?

Methodological Answer:

Key challenges include:

- Disorder in the Pyridinyl Ring : Address using SHELXL's PART instruction to refine occupancy .

- Hydrogen Bonding Networks : Resolve via high-resolution data (d ≤ 0.8 Å) and Hirshfeld surface analysis.

Best Practices :

- Collect data at low temperature (100 K) to reduce thermal motion.

- Use synchrotron radiation for small crystals (<0.1 mm) .

属性

IUPAC Name |

3-pyridin-2-yl-1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4S/c8-7-10-6(11-12-7)5-3-1-2-4-9-5/h1-4H,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIJGGAZDQUJDGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40616982 | |

| Record name | 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40616982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138588-22-4 | |

| Record name | 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40616982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。